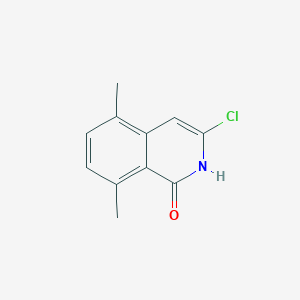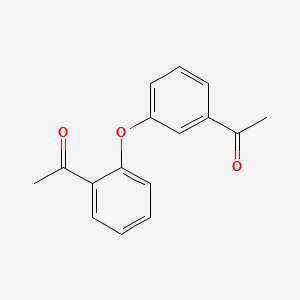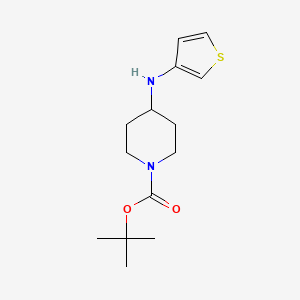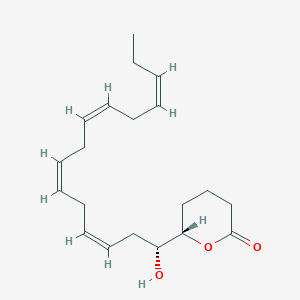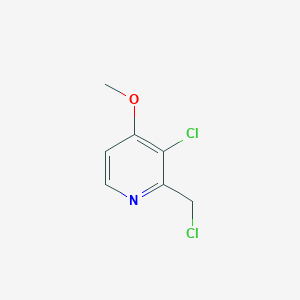
3-Chloro-2-(chloromethyl)-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)-4-methoxypyridine: is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of chloro and methoxy substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-4-methoxypyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Chloro-2-(chloromethyl)-4-methoxypyridine can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Oxidized derivatives like pyridine N-oxides or carboxylic acids.
Reduction Products: Amines or alcohols derived from the reduction of the chloro groups.
科学的研究の応用
Chemistry: 3-Chloro-2-(chloromethyl)-4-methoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a useful precursor for various industrial processes.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring influence its binding affinity and selectivity towards enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 3-Chloro-2-chloromethyl-1-propene
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Comparison: Compared to similar compounds, 3-Chloro-2-(chloromethyl)-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This difference can influence its reactivity, solubility, and interaction with biological targets. The methoxy group also enhances its potential as a versatile intermediate in organic synthesis, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
3-chloro-2-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-3-10-5(4-8)7(6)9/h2-3H,4H2,1H3 |
InChIキー |
QPAPZKZOCXTWDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


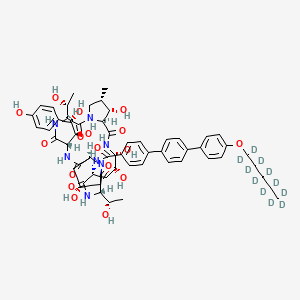
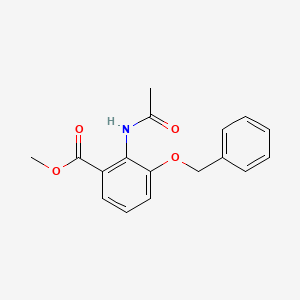
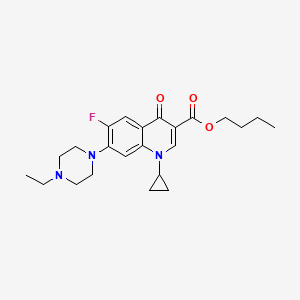
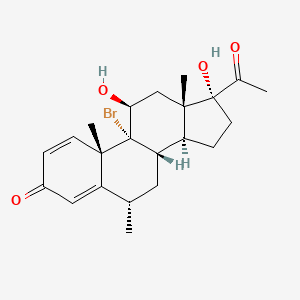
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
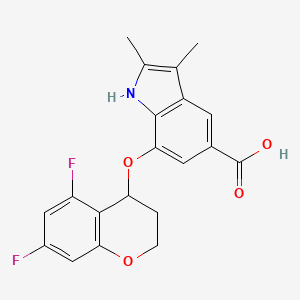
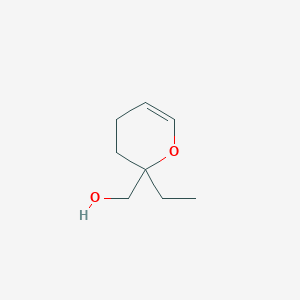
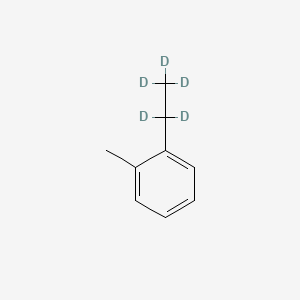
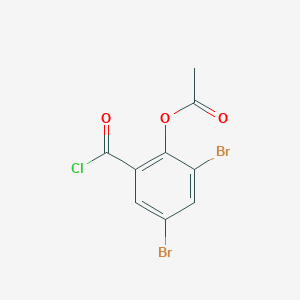
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
